4-[(1H-imidazol-1-yl)methyl]-N-{2-oxo-9-oxa-1-azatricyclo[10.4.0.0^{3,8}]hexadeca-3,5,7-trien-5-yl}benzamide
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Overview
Description
Synthesis Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . It is the basic core of some natural products such as histidine, purine, histamine and DNA based structures, etc . Among the different heterocyclic compounds, imidazole is better known due to its broad range of chemical and biological properties . Imidazole has become an important synthon in the development of new drugs .Molecular Structure Analysis
The molecular structure of imidazole compounds is characterized by a five-membered ring containing two nitrogen atoms and three carbon atoms . The hydrogen atoms were assigned with isotropic displacement factors Uiso (H) = 1.2 Ueq (N and imidazol C), or Uiso (H) = 1.5 Ueq (methyl C) and included in the final refinement by using geometrical restraints, with C–H = 0.93 Å (imidazol) or C–H = 0.96 Å (methyl), and N–H = 0.86 Å .Chemical Reactions Analysis
Imidazole compounds are known to participate in a variety of chemical reactions due to their unique structure and properties . They are often used as building blocks in the synthesis of more complex molecules .Physical and Chemical Properties Analysis
Imidazole is an amphoteric compound, meaning it can act as both an acid and a base . It is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Scientific Research Applications
Synthesis and Chemical Properties
4-[(1H-imidazol-1-yl)methyl]-N-{2-oxo-9-oxa-1-azatricyclo[10.4.0.0^{3,8}]hexadeca-3,5,7-trien-5-yl}benzamide is a compound that belongs to a broader class of chemicals used in various synthetic processes. For example, thiosemicarbazide derivatives, which are structurally related, have been used as precursors for the synthesis of imidazole and other heterocyclic compounds, exhibiting antimicrobial activity (Elmagd et al., 2017). Similarly, the synthesis of substituted imidazo[1,5-a]pyrazines through metalation strategies has been explored, leading to the formation of functionalized derivatives with potential applications in medicinal chemistry (Board et al., 2009).
Applications in Pharmacology and Drug Design
Compounds with the imidazolylbenzamide structure have been investigated for their pharmacological properties. For instance, certain imidazolylbenzamides have shown potential as selective inhibitors in the context of Tumor Necrosis Factor-alpha Converting Enzyme (TACE), which are important in inflammatory and immune responses (Ott et al., 2008). Additionally, N-substituted-4-(1H-imidazol-1-yl)benzamides have been studied as selective class III agents in cardiac electrophysiological activity, indicating their potential in treating cardiac arrhythmias (Morgan et al., 1990).
Molecular Modifications and Derivatives
The chemical structure of this compound allows for various modifications, leading to a range of derivatives with diverse properties. For example, the synthesis and characterization of diethyl [(4-{(1H-benzo[d]imidazol-1-yl)methyl}-1H-1,2,3-triazol-1-yl)(benzamido)methyl]phosphonate demonstrate the versatility of such compounds in creating biheterocyclic derivatives (Khadir et al., 2021). These modifications can lead to novel pharmaceutical agents or materials with unique properties.
Mechanism of Action
The mechanism of action of imidazole compounds can vary greatly depending on their specific structure and the biological system in which they are acting . They have been found to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-(imidazol-1-ylmethyl)-N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O3/c30-24(19-6-4-18(5-7-19)16-28-13-11-26-17-28)27-20-8-9-23-22(15-20)25(31)29-12-2-1-3-21(29)10-14-32-23/h4-9,11,13,15,17,21H,1-3,10,12,14,16H2,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJIIUJSPBOOVLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(C1)CCOC3=C(C2=O)C=C(C=C3)NC(=O)C4=CC=C(C=C4)CN5C=CN=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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